

# Methyl 3-bromo-5-hydroxybenzoate chemical properties

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## Compound of Interest

Compound Name: Methyl 3-bromo-5-hydroxybenzoate

Cat. No.: B1422104

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An In-depth Technical Guide to **Methyl 3-bromo-5-hydroxybenzoate**

## Abstract

**Methyl 3-bromo-5-hydroxybenzoate** is a substituted aromatic ester that serves as a critical building block in modern organic synthesis. Its trifunctional nature, featuring a bromine atom, a phenolic hydroxyl group, and a methyl ester on a benzene ring, provides a versatile scaffold for the construction of complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, established synthesis protocols, reactivity, and applications, with a particular focus on its utility for researchers and professionals in drug development and fine chemical manufacturing. We will delve into the mechanistic underpinnings of its synthesis and explore its potential in advanced synthetic transformations, supported by detailed safety and handling protocols to ensure its effective and safe utilization in a laboratory setting.

## Physicochemical and Structural Properties

**Methyl 3-bromo-5-hydroxybenzoate** is a white to beige solid crystalline compound at room temperature.<sup>[1]</sup> The strategic placement of its functional groups dictates its chemical behavior and utility as a synthetic intermediate.

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A summary of its key properties is presented in the table below for quick reference.

Property	Value	Source(s)
CAS Number	192810-12-1	[1][2][3]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrO <sub>3</sub>	[2][3][4]
Molecular Weight	231.04 g/mol	[2][4][5]
Appearance	White to beige crystalline solid	[1]
Melting Point	130-135 °C	[6][7]
Boiling Point	331.3 ± 22.0 °C (Predicted)	[6][7]
Solubility	Slightly soluble in water	[5][8]
Purity	Typically >96%	[1][3]
SMILES	<chem>O=C(OC)C1=CC(O)=CC(Br)=C1</chem>	[3][6]
pKa	8.19 ± 0.10 (Predicted)	[7]

## Synthesis Protocol and Mechanistic Insight

The most common and direct route for synthesizing **Methyl 3-bromo-5-hydroxybenzoate** is via the Fischer-Speier esterification of its carboxylic acid precursor, 3-bromo-5-hydroxybenzoic acid.[2][9] This acid-catalyzed reaction is a cornerstone of organic synthesis for converting carboxylic acids into esters.

### Experimental Protocol: Fischer-Speier Esterification

This protocol is adapted from established laboratory procedures.[2]

#### Step 1: Reaction Setup

- To a dry flask under an inert nitrogen atmosphere, add 3-bromo-5-hydroxybenzoic acid (1.0 eq, e.g., 2.0 g, 9.2 mmol).
- Add anhydrous methanol (MeOH) to serve as both the solvent and reactant (e.g., 10 mL).

- Cool the mixture to 0°C using an ice bath. This is crucial to control the initial exothermic reaction upon adding the catalyst.

#### Step 2: Catalysis

- Slowly add acetyl chloride (AcCl) (1.4 eq, e.g., 912  $\mu$ L, 12.9 mmol) to the cooled suspension. Acetyl chloride reacts in situ with methanol to generate anhydrous HCl, which is the true catalyst for the esterification. This method avoids the direct use of corrosive gaseous HCl.

#### Step 3: Reaction Progression

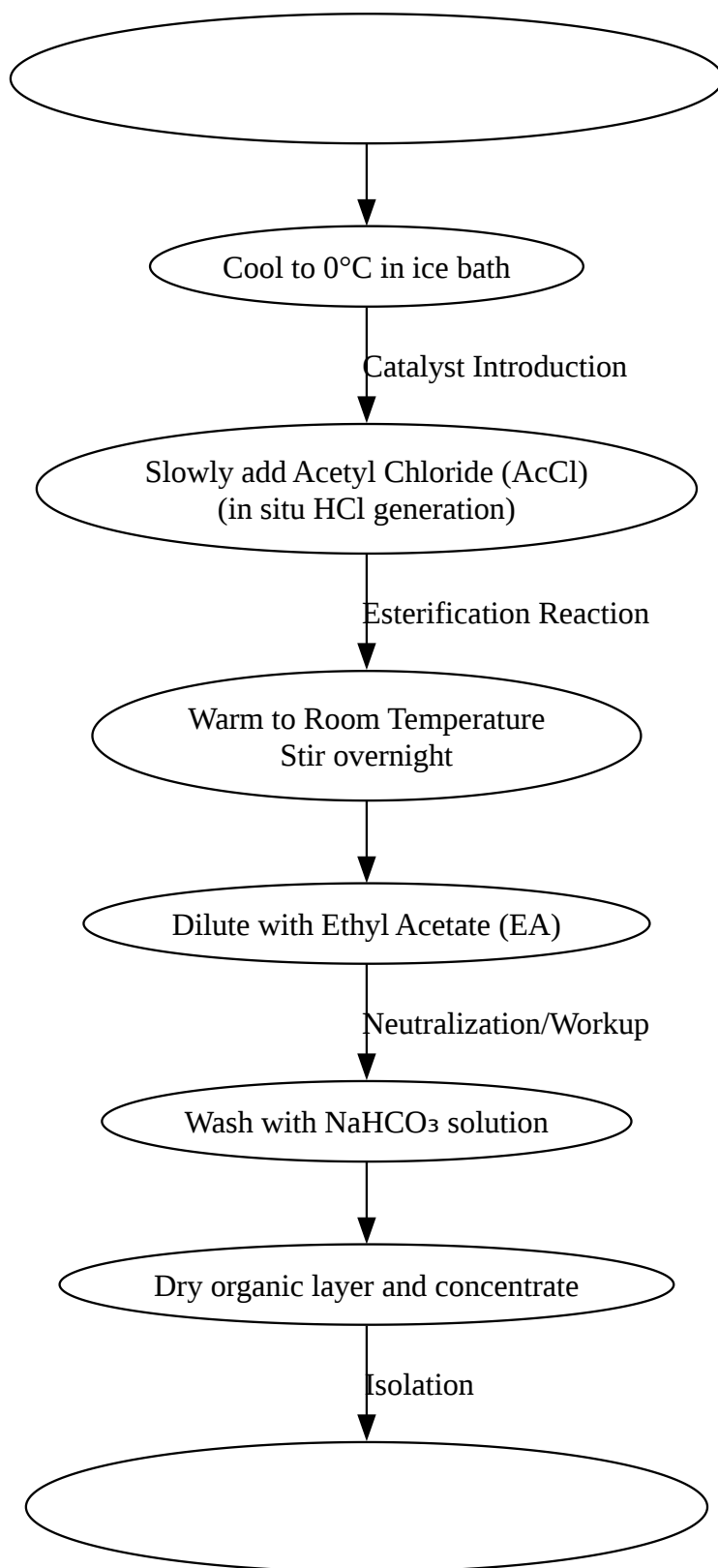
- Allow the reaction mixture to slowly warm to room temperature and stir overnight. The extended reaction time ensures maximum conversion of the carboxylic acid to its corresponding methyl ester.

#### Step 4: Workup and Purification

- Dilute the mixture with an organic solvent like ethyl acetate (EA).
- Wash the organic layer with a saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution to neutralize the HCl catalyst and remove any unreacted carboxylic acid.
- Dry the organic layer over an anhydrous drying agent (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ) and concentrate it under reduced pressure to yield the crude product.

#### Step 5: Final Product

- The resulting product, **Methyl 3-bromo-5-hydroxybenzoate**, is typically obtained as a white solid with high purity (yields around 97% have been reported).<sup>[2]</sup>



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## Reactivity and Synthetic Utility

The synthetic value of **Methyl 3-bromo-5-hydroxybenzoate** stems from its three distinct reactive sites, which can be addressed with high selectivity.

mol [label=<

### Methyl 3-bromo-5-hydroxybenzoate

“

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node [shape=box, style="filled,rounded", fillcolor="#FFFFFF", color="#5F6368"];

r1 [label="Aryl Bromide:\n- Suzuki, Heck, Sonogashira Cross-Coupling\n- Buchwald-Hartwig Amination\n- Grignard Formation"]; r2 [label="Phenolic Hydroxyl:\n- O-Alkylation (Williamson Ether Synthesis)\n- O-Acylation\n- Directs further electrophilic substitution"]; r3 [label="Methyl Ester:\n- Hydrolysis to Carboxylic Acid\n- Amidation\n- Reduction to Alcohol"];

edge [fontname="Arial", fontsize=9]; mol:f0 -> r1 [label=" Site A (C-Br)"]; mol:f0 -> r2 [label=" Site B (C-OH)"]; mol:f0 -> r3 [label=" Site C (Ester)"]; } end\_dot Caption: Reactivity analysis of the core functional groups.

- **Aryl Bromide:** The bromine atom is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions, enabling the introduction of diverse substituents at the 3-position.<sup>[9]</sup> This is fundamental for building molecular complexity.
- **Phenolic Hydroxyl:** The hydroxyl group is a strong activating group and is ortho-, para-directing for electrophilic aromatic substitution. It can also be easily alkylated or acylated to introduce further diversity or to act as a protecting group.

- **Methyl Ester:** The ester group can be hydrolyzed under basic or acidic conditions to regenerate the carboxylic acid, which can then be converted into amides, acid chlorides, or other derivatives. Alternatively, it can be reduced to a primary alcohol.

This multi-functionality makes **Methyl 3-bromo-5-hydroxybenzoate** an ideal intermediate in multi-step syntheses, allowing for sequential and controlled modifications of the aromatic core.  
[\[4\]](#)

## Applications in Research and Development

The primary application of **Methyl 3-bromo-5-hydroxybenzoate** is as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[\[4\]](#)[\[5\]](#)[\[8\]](#) Its structure is a common feature in various biologically active molecules. Researchers in drug discovery utilize this compound as a starting scaffold to generate libraries of novel compounds for screening. The ability to selectively functionalize the three key positions allows for precise tuning of a molecule's steric and electronic properties to optimize its biological activity and pharmacokinetic profile.

## Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **Methyl 3-bromo-5-hydroxybenzoate** is essential to ensure safety.

- **Hazard Identification:** The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[\[4\]](#)[\[7\]](#)[\[10\]](#) It may be harmful if swallowed, inhaled, or absorbed through the skin.[\[11\]](#)
- **Personal Protective Equipment (PPE):** Always wear chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[\[10\]](#)[\[11\]](#) Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[\[11\]](#)
- **First Aid Measures:**
  - **Skin Contact:** Immediately wash the affected area with plenty of soap and water.[\[10\]](#)
  - **Eye Contact:** Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[\[10\]](#)[\[12\]](#)

- Inhalation: Move the person to fresh air.[10][11]
- Ingestion: Wash out the mouth with water and seek immediate medical attention.[11]
- Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature (10°C - 25°C), protected from light.[1][4][6]
- Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.[10][11]

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Address: 3281 E Guasti Rd  
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